Product packaging for Xanthoascin(Cat. No.:CAS No. 61391-08-0)

Xanthoascin

Cat. No.: B1233083
CAS No.: 61391-08-0
M. Wt: 356.4 g/mol
InChI Key: ONZXHWTZPHRYLC-SIBCGJTDSA-N
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Description

Significance of Microbial Secondary Metabolites in Chemical Biology

Microorganisms are prolific producers of a vast array of organic compounds, broadly classified into primary and secondary metabolites. While primary metabolites are essential for the growth and reproduction of the organism, secondary metabolites are not directly involved in these processes but serve crucial ecological functions. colab.ws These functions include mediating microbial interactions, which can range from competitive (e.g., antibiotics) to cooperative (e.g., quorum sensing signals), as well as roles in pathogenesis and nutrient acquisition. researchgate.netnist.gov The immense chemical diversity of microbial secondary metabolites has made them a cornerstone of drug discovery and chemical biology. mdpi.com Many compounds used by humans as antibiotics, anticancer agents, antivirals, and immunosuppressants originate from these microbial sources. researchgate.net The exploration of unique environments, including those with extremophiles, continues to unveil novel bioactive compounds, highlighting the untapped potential of microbial communities for discovering new chemical entities with significant biotechnological applications. mdpi.com

Overview of Isocyanide-Containing Natural Products

Isocyanides (also known as isonitriles) are a unique class of organic compounds characterized by the –N+≡C− functional group. bmrb.io Although the first synthetic isocyanide was created in 1859, the first naturally occurring isocyanide, xanthocillin, was not discovered until 1957 from the mold Penicillium notatum. bmrb.ioresearchgate.net Since then, hundreds of isocyanide-containing secondary metabolites have been isolated from a wide range of organisms, including bacteria, fungi, marine sponges, and cyanobacteria. researchgate.netjst.go.jp Marine environments are a particularly rich source of these compounds, many of which are terpenoid in nature. researchgate.netacs.org These natural products exhibit a broad spectrum of potent biological activities, including antibacterial, antifungal, antimalarial, and antitumor properties, which has spurred interest in their synthesis and medicinal chemistry applications. mdpi.comcore.ac.uk

Contextualization of Xanthoascin within Natural Product Research

This compound is a diisocyanide natural product that belongs to the xanthocillin family of metabolites. It was first isolated from the fungus Aspergillus candidus. researchgate.netresearchgate.net As an isocyanide-containing compound, it is part of a select group of natural products with this rare functionality. Research into this compound and its analogues is driven by their interesting biological activities, particularly their potent antimicrobial effects against plant pathogens. scripps.edu The study of such compounds contributes to the broader field of natural product research by expanding the known chemical space of bioactive molecules and providing insights into novel biosynthetic pathways and mechanisms of action. hmdb.ca this compound serves as a case study in how fungal secondary metabolites can be a source of powerful, albeit sometimes toxic, chemical agents. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20N2O2 B1233083 Xanthoascin CAS No. 61391-08-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61391-08-0

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(1Z,3Z)-4-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-2,3-diisocyanobuta-1,3-dienyl]phenol

InChI

InChI=1S/C23H20N2O2/c1-23(2)12-11-18-13-17(7-10-22(18)27-23)15-21(25-4)20(24-3)14-16-5-8-19(26)9-6-16/h5-10,13-15,26H,11-12H2,1-2H3/b20-14-,21-15-

InChI Key

ONZXHWTZPHRYLC-SIBCGJTDSA-N

SMILES

CC1(CCC2=C(O1)C=CC(=C2)C=C(C(=CC3=CC=C(C=C3)O)[N+]#[C-])[N+]#[C-])C

Isomeric SMILES

CC1(CCC2=C(O1)C=CC(=C2)/C=C(/C(=C/C3=CC=C(C=C3)O)/[N+]#[C-])\[N+]#[C-])C

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)C=C(C(=CC3=CC=C(C=C3)O)[N+]#[C-])[N+]#[C-])C

Synonyms

1-(4-hydroxyphenyl)-4-(2,2-dimethyl-6-chromanyl)- 2,3-diisocyano-1,3-butadiene
xanthoascin

Origin of Product

United States

Chemical Profile of Xanthoascin

Chemical Structure and Properties

Xanthoascin is a complex phenol (B47542) derivative featuring two isocyanide groups attached to a butadienyl backbone. Its chemical structure consists of a 1-(4-hydroxyphenyl)-4-(2,2-dimethyl-6-chromanyl)-2,3-diisocyano-1,3-butadiene framework. rsc.org The presence of the two isocyanide functionalities is a rare feature among natural products, shared with its well-known analogue, xanthocillin. bmrb.io

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name 4-[(1Z,3Z)-4-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-2,3-diisocyanobuta-1,3-dienyl]phenol rsc.org
Molecular Formula C₂₃H₂₀N₂O₂ rsc.org
Molecular Weight 356.4 g/mol rsc.org
Monoisotopic Mass 356.152477885 Da rsc.org
Canonical SMILES CC1(CCC2=C(O1)C=CC(=C2)/C=C(/C(=C/C3=CC=C(C=C3)O)/[N+]#[C-])[N+]#[C-])C rsc.org
InChIKey ONZXHWTZPHRYLC-SIBCGJTDSA-N rsc.org

Spectroscopic Data (e.g., NMR, IR, MS)

Detailed, publicly available spectroscopic data such as full 1H-NMR, 13C-NMR, and comprehensive mass spectrometry fragmentation patterns for this compound are limited in the reviewed literature. However, the isocyanide functional group is known to have a characteristic weak-to-medium intensity absorption in the infrared (IR) spectrum in the range of 2150–2110 cm⁻¹. researchgate.net The 13C-NMR chemical shift for the isocyanide carbon typically appears in the range of 156-170 ppm. researchgate.net Definitive structural elucidation would have relied on a combination of these and other spectroscopic techniques, such as 2D NMR and high-resolution mass spectrometry (HRMS), during its initial isolation and characterization.

Biosynthetic Pathways and Genetic Determinants of Xanthoascin

Tyrosine as a Biosynthetic Precursor

The journey to Xanthoascin begins with the aromatic amino acid, L-tyrosine. asm.org In fungi, as in most microorganisms and plants, tyrosine is synthesized through the shikimate pathway. wikipedia.org This pathway converts simple carbohydrate precursors into chorismate, a crucial branch-point intermediate. nih.gov From chorismate, two distinct routes can lead to tyrosine: the prephenate pathway or the arogenate pathway. nih.gov In the more common prephenate pathway, chorismate is first isomerized to prephenate. nih.gov Prephenate then undergoes oxidative decarboxylation to form p-hydroxyphenylpyruvate, which is subsequently transaminated, using glutamate (B1630785) as the nitrogen donor, to yield tyrosine. wikipedia.org

Early isotopic labeling studies provided the first clues to tyrosine's role. When strains of Penicillium notatum were fed with tyrosine labeled with Carbon-14 and Nitrogen-15, the resulting xanthocillin, a related isocyanide, was found to incorporate the 15N label, confirming that the nitrogen atom of the isocyanide group is derived from the amino group of tyrosine. acs.org This foundational work established tyrosine as the direct precursor for this class of fungal metabolites. acs.org The enzyme XanB is proposed to convert L-tyrosine into an intermediate in a two-step process analogous to the bacterial isocyanide synthases IsnA and IsnB. nih.gov

Role of Isocyanide Synthases (ICSs)

The conversion of the primary amino group of tyrosine into the characteristic isocyanide functionality is a critical step catalyzed by a specific class of enzymes known as isocyanide synthases (ICSs). acs.org

Identification and Characterization of Fungal ICSs

The identification of fungal isocyanide synthases was a significant breakthrough in understanding the biosynthesis of compounds like xanthocillin and this compound. asm.org Through genome mining of the opportunistic human pathogen Aspergillus fumigatus, researchers identified four isocyanide synthase genes. asm.org These fungal ICSs are part of a larger family of enzymes found across the tree of life and show a high prevalence throughout the fungal kingdom. researchgate.netnih.gov Phylogenetic analysis revealed that fungal ICS proteins form distinct clades, and in A. fumigatus, these enzymes are found in three main variations: monodomain ICSs, two-domain isocyanide synthase-dioxygenases (ICS-DOX), and a novel group of multidomain isocyanide synthase-nonribosomal peptide synthases (ICS-NRPSs) that are particularly abundant in fungal pathogens. nih.govasm.org

Genomic Context: Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for a specific metabolic pathway are often located together on the chromosome in a functional unit called a biosynthetic gene cluster (BGC). asm.org This clustering facilitates the coordinated regulation of the entire pathway. The production of this compound and related isocyanides is governed by such BGCs. asm.org

Through comparative metabolomics of overexpression and knockout mutants in Aspergillus fumigatus, a fungal BGC responsible for producing xanthocillin was discovered and named the xan cluster. asm.orgresearchgate.netnih.gov This BGC contains the isocyanide synthase gene, xanB, which is essential for the initial conversion of tyrosine. nih.govasm.org Detailed analysis of the xan BGC in A. fumigatus not only confirmed its role in xanthocillin production but also revealed several previously unknown compounds, including new members of the melanocin family. asm.orgresearchgate.netnih.gov The architecture of the xan gene cluster, including the conservation of key genes like xanA, xanB, xanC, xanD, and xanG, has been observed in other fungi as well, such as Penicillium chrysogenum and Penicillium expansum. researchgate.net

In addition to the xan BGC, another ICS-containing cluster, named the copper-responsive metabolite (crm) BGC, was identified in A. fumigatus. asm.orgresearchgate.netnih.gov Both the xan and crm BGCs are transcriptionally responsive to external copper levels. asm.orgresearchgate.netnih.gov Specifically, the production of metabolites from the xan BGC is increased during copper starvation. asm.orgresearchgate.net The crm BGC is notable for containing a novel, fungus-specific ICS-nonribosomal peptide synthase (NRPS) hybrid enzyme, designated CrmA. asm.orgresearchgate.netnih.gov This CrmA enzyme is part of a family of ICS-NRPS hybrids that are highly enriched in fungal pathogens of humans, insects, and plants. asm.orgresearchgate.net While the xan cluster genes are upregulated during copper excess, the crm cluster genes are upregulated during copper starvation, indicating a sophisticated regulatory network linking isocyanide production to copper homeostasis. mdpi.com In 2022, two isocyanide products, fumivaline and fumicicolin, were characterized as being generated from the crm BGC. nih.gov

Xanthocillin Biosynthetic Gene Cluster (xan BGC)

Enzymatic Steps in Isocyanide Moiety Formation

The transformation of tyrosine's amino group into an isocyanide involves a complex enzymatic cascade. nih.gov The process is initiated by the isocyanide synthase XanB, which is believed to convert L-tyrosine into a putative intermediate in a two-step sequence. nih.gov This is analogous to the action of the bacterial enzymes IsnA and IsnB. nih.gov Following the formation of this isocyanide-containing intermediate, subsequent enzymes in the pathway, such as the cytochrome P450 enzyme XanG, are proposed to catalyze the oxidative dimerization of this intermediate to form the final xanthocillin scaffold. nih.gov XanG shares homology with the yeast enzyme Dit2, which also catalyzes a dimerization reaction involving tyrosine-derived moieties. nih.govasm.org

Post-Translational Modifications and Diversification

The structural diversity of this compound and related metabolites arises from a series of modifications that occur after the initial synthesis of the core isocyanide structure. These modifications are catalyzed by tailoring enzymes encoded within the biosynthetic gene cluster (BGC), which introduce additional chemical functionalities, leading to a variety of related compounds.

In Aspergillus fumigatus, the biosynthesis of xanthocillin-like isocyanides, including this compound, is directed by the xan gene cluster. asm.orgasm.org Following the initial formation of the xanthocillin core from two tyrosine molecules by the isocyanide synthase XanB and the P450 monooxygenase XanG, several other enzymes act to diversify the final products. researchgate.netresearchgate.netacs.org These post-biosynthetic modifications are crucial for generating the spectrum of observed xanthocillin derivatives.

Key diversification reactions include the introduction of N-formyl and methyl groups, catalyzed by the enzymes XanA and XanE, respectively. researchgate.netresearchgate.net Furthermore, other enzymatic activities such as oxidative and reductive cyclizations can produce related but structurally distinct compounds, such as melanocins, from shared precursors. researchgate.netresearchgate.net The promiscuity of these tailoring enzymes allows for the generation of multiple products from a single biosynthetic pathway. nsf.gov This enzymatic machinery highlights how fungi can efficiently generate chemical diversity from a limited set of core biosynthetic genes. frontiersin.org

Table 1: Key Enzymes in Xanthocillin Diversification

EnzymeGeneFunctionResulting Modification
N-formyltransferasexanAAdds a formyl group. researchgate.netresearchgate.netN-formylation
MethyltransferasexanEAdds a methyl group. researchgate.netresearchgate.netN-methylation
P450 MonooxygenasexanGCatalyzes oxidative dimerization of a tyrosine-derived intermediate. researchgate.netacs.orgFormation of the core xanthocillin scaffold
--Catalyzes oxidative and reductive cyclization of fumiformamide. researchgate.netresearchgate.netFormation of melanocins E and F

Transcriptional Regulation of Biosynthesis (e.g., Response to Copper Levels)

The biosynthesis of this compound and related isocyanides is tightly regulated at the transcriptional level, notably in response to the availability of metal ions like copper. asm.orgresearchgate.netnih.gov In Aspergillus fumigatus, two isocyanide synthase-containing gene clusters, the xanthocillin (xan) BGC and the copper-responsive metabolite (crm) BGC, are transcriptionally sensitive to external copper concentrations. researchgate.netnih.govnih.gov Specifically, the production of metabolites from the xan BGC is significantly increased under conditions of copper starvation. asm.orgresearchgate.netnih.gov

This regulation is mediated by "copper-fist" transcription factors, which are proteins that can sense and respond to intracellular copper levels. researchgate.net Two such transcription factors in A. fumigatus are MacA and AceA. nih.gov

MacA is essential for inducing the expression of the crm gene cluster (crmA-D) during copper starvation. nih.gov It also plays a role in activating the xan genes under copper-replete (normal or high) conditions. nih.gov

AceA is crucial for initiating a detoxification program at toxic copper levels, but it is also required for the expression of some xan genes (xanA-C) during copper starvation. nih.gov

The interplay between these regulators allows the fungus to fine-tune the production of these secondary metabolites in response to its environment. nih.gov A third copper-fist transcription factor, CufA, did not appear to impact the expression of the xan genes. nih.gov

Further research has identified a specific DNA binding site for the bZIP transcription factor XanC, which is also located in the xan BGC. nih.gov The binding motif, 5'-AGTCAGCA-3', was found in the promoter regions of the A. fumigatus xan genes, confirming its role as a direct regulator of the cluster. nih.gov The evolution of these regulatory elements and their binding sites appears to be a key factor in the diversification of secondary metabolism across different fungal species. nih.gov

Table 2: Transcriptional Regulation of Isocyanide BGCs by Copper-Fist Transcription Factors in A. fumigatus

Transcription FactorGene ClusterRole under Copper StarvationRole under Copper-Replete Conditions
MacA crmA-DCritical for inducing expression. nih.govCritical for expression. nih.gov
xan-Important for expression. nih.gov
AceA crmA-DNo to minimal impact. nih.govNo to minimal impact. nih.gov
xanA-CRequired for expression. nih.govImportant for expression. nih.gov
CufA crmA-DNo to minimal impact. nih.govNo to minimal impact. nih.gov
xanNo impact observed. nih.govNo impact observed. nih.gov

Mechanisms of Biological Action and Cellular Targets of Xanthoascin

Antibacterial Activities against Phytopathogens

Xanthoascin has been identified as a potent antibacterial agent, exhibiting significant activity against several plant pathogenic bacteria. nih.govtandfonline.com Its efficacy stems from a unique mechanism that disrupts fundamental cellular processes in these pathogens. nih.govtandfonline.com

Spectrum of Activity

Research has shown that this compound is effective against a variety of phytopathogens. nih.gov It displays notable inhibitory effects against Clavibacter michiganense subsp. sepedonicus, the causative agent of bacterial ring rot in potatoes. nih.govtandfonline.com Furthermore, it has shown activity against Xanthomonas oryzae pv. oryzicola, which causes bacterial leaf streak in rice, as well as Erwinia amylovora, the bacterium responsible for fire blight in apples and pears, and Pseudomonas syringae pv. lachrymans, which causes angular leaf spot in cucumbers. nih.govmdpi.com

The minimum inhibitory concentration (MIC) of this compound has been determined for several of these pathogens, highlighting its potent antibacterial properties. nih.govmdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Phytopathogenic Bacteria

Phytopathogen MIC (μg/mL)
Clavibacter michiganense subsp. sepedonicus 0.31 nih.govtandfonline.com
Xanthomonas oryzae pv. oryzicola 20 mdpi.com
Erwinia amylovora 10 mdpi.com
Pseudomonas syringae pv. lachrymans 5.0 mdpi.com

Cellular Permeability Disruption and Nucleic Acid Leakage as a Mechanism

The primary antibacterial mechanism of this compound involves the disruption of cellular permeability in phytopathogens. nih.govtandfonline.combioaustralis.com This alteration of the cell membrane leads to a significant leakage of intracellular components, most notably nucleic acids. nih.govtandfonline.commdpi.com The loss of these vital molecules disrupts essential cellular functions, ultimately leading to bacterial cell death. mdpi.comresearchgate.net This mode of action, targeting the integrity of the cell membrane, is a key factor in its effectiveness as an antibacterial agent. tandfonline.combioaustralis.com

Comparisons with Reference Antibiotics

In comparative studies, this compound has demonstrated potency that is comparable, and in some cases superior, to conventional antibiotics like streptomycin. nih.gov Against Clavibacter michiganense subsp. sepedonicus, this compound exhibited a minimum inhibitory concentration (MIC) of 0.31 μg/ml, which is more potent than streptomycin's MIC of 0.62 μg/ml. nih.govtandfonline.comresearchgate.net This finding underscores the potential of this compound as a powerful alternative or complementary agent in the management of plant diseases.

Antifungal Properties

In addition to its antibacterial effects, this compound has also been noted for its antifungal properties. nih.gov The isocyanide functional group, a rare feature in natural products, is believed to contribute to its broad-spectrum antimicrobial activities, which include effects against certain fungi. acs.org While detailed mechanisms against fungi are less characterized than its antibacterial actions, the disruption of cell membrane integrity is a plausible mode of action, similar to its effect on bacteria.

Insecticidal Activity: Case Study with Chironomus riparius Larvae

This compound's biological activity extends beyond microorganisms to include insecticidal effects. A study involving the larvae of the non-biting midge, Chironomus riparius, demonstrated the compound's lethal capabilities. core.ac.uk While the specific study details on this compound's direct effect are part of a broader investigation into isocyanide compounds, related molecules have been shown to be lethal to these larvae. core.ac.uk This suggests that this compound may hold promise as a natural insecticide, although further research is needed to fully elucidate its efficacy and mode of action in insects.

Effects on Cellular Respiration and Bioenergetics

The precise effects of this compound on cellular respiration and bioenergetics are not yet fully detailed in existing literature. However, its primary mechanism of disrupting cell membrane permeability would invariably impact cellular bioenergetics. nih.govtandfonline.com The cell membrane plays a crucial role in maintaining the electrochemical gradients necessary for cellular respiration and ATP synthesis. hilarispublisher.comdeanza.edu By compromising membrane integrity, this compound likely disrupts these processes, leading to a decline in cellular energy production and contributing to cell death. nih.govunibo.it Further investigation is required to specifically map the impact of this compound on the different stages of cellular respiration, such as glycolysis, the Krebs cycle, and oxidative phosphorylation. hilarispublisher.comdeanza.edunih.gov

Mitochondrial Electron Transport Chain Inhibition

The mitochondrial electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that transfer electrons from donors to acceptors through redox reactions. wikipedia.org This process creates an electrochemical proton gradient that drives the synthesis of adenosine (B11128) triphosphate (ATP). wikipedia.org this compound has been identified as a potent inhibitor of this vital pathway. researchgate.net Its inhibitory action disrupts the normal flow of electrons, impairing the cell's ability to generate energy efficiently. researchgate.net

Inhibition of Cytochrome c Oxidase (Complex IV)

In addition to its effect on Complex I, this compound also targets Complex IV, or cytochrome c oxidase. researchgate.net As the terminal enzyme of the respiratory chain, Complex IV plays a critical role by receiving electrons from cytochrome c and transferring them to molecular oxygen, reducing it to water. wikipedia.org This reaction is a key step in aerobic respiration. wikipedia.org this compound's ability to inhibit Complex IV demonstrates its capacity to disrupt the ETC at multiple stages, further compromising mitochondrial respiration. researchgate.net The inhibition of both Complex I and Complex IV highlights the compound's dual and potent deteriorative effects on mitochondrial electron transport. researchgate.net

Table 1: Summary of this compound's Effects on the Mitochondrial Electron Transport Chain

Affected Component Name Role in Electron Transport Effect of this compound
Complex I NADH-Ubiquinone Oxidoreductase Oxidizes NADH, transfers electrons to ubiquinone, pumps protons. mdpi.com Inhibition. researchgate.net
Complex IV Cytochrome c Oxidase Transfers electrons from cytochrome c to oxygen, forming water. wikipedia.org Inhibition. researchgate.net

Mitochondrial Uncoupling Effects

Beyond direct inhibition of the ETC complexes, this compound also exhibits a mitochondrial uncoupling effect. researchgate.net Mitochondrial uncoupling is a process that dissociates the electron transport chain from ATP synthesis. mdpi.comnih.gov Uncoupling agents create a pathway for protons to leak back across the inner mitochondrial membrane, dissipating the proton gradient that is necessary for ATP synthase to produce ATP. mdpi.com This means that while the electron transport chain may continue to consume oxygen, the energy released is dissipated as heat rather than being used for ATP production. nih.gov The presence of this uncoupling activity, alongside direct enzyme inhibition, represents a dual mechanism through which this compound severely impairs mitochondrial energy metabolism. researchgate.net

Molecular Interactions with Metalloproteins

The unique chemical structure of this compound, specifically its isocyanide functional groups, is central to its mechanism of enzyme inhibition. acs.orgasm.org These groups allow the molecule to interact strongly with metalloproteins, which are essential components of the mitochondrial respiratory chain. acs.orgasm.org

Isocyanide Functional Group as a Metal Coordinating Ligand

The isocyanide functional group (–N⁺≡C⁻) is known to be a potent ligand for metals. acs.orgwikipedia.org The carbon atom of the isocyanide can readily coordinate with transition metals found in the active sites of various enzymes. acs.orgresearchgate.net This property is a key feature of many biologically active isocyanide-containing natural products. acs.orgasm.org The ability of isocyanides to act as metal-coordinating warheads is considered a potential strategy for perturbing the function of metalloproteins. acs.orgasm.org This strong coordinating ability allows molecules like this compound to bind tightly to metal centers within enzymes. acs.orgasm.org

Implications for Enzyme Inhibition

The enzyme complexes of the mitochondrial electron transport chain are rich in metalloprotein components. For instance, cytochrome c oxidase (Complex IV) contains both iron and copper centers that are vital for its catalytic activity. wikipedia.org The potent inhibitory effect of this compound on these complexes is directly linked to the metal-coordinating capability of its isocyanide groups. researchgate.netacs.orgasm.org By binding to the metal ions in the active sites of enzymes like Complex I and Complex IV, this compound can disable them, blocking electron flow and inhibiting respiration. researchgate.netasm.org This mechanism, where the isocyanide moiety targets and inactivates essential metalloenzymes, is believed to be a primary driver of this compound's toxicity. acs.orgasm.org

Modulation of Cell Proliferation in Specific Cell Lines (e.g., UT-7/TPO, UT-7/EPO-mpl)

The biological activity of this compound has been investigated in specific hematopoietic cell lines, revealing its capacity to influence cell proliferation. Studies have particularly focused on the human megakaryoblastic leukemia cell lines UT-7/TPO and the related UT-7/EPO, which are dependent on thrombopoietin (TPO) and erythropoietin (EPO) for their growth and survival, respectively. nih.govnih.gov

This compound, an isocyanide compound isolated from Aspergillus candidus, has been shown to stimulate the proliferation of the TPO-sensitive human leukemia cell line, UT-7/TPO, in a dose-dependent manner. core.ac.uk This observation suggests that this compound can mimic the effects of TPO, a key regulator of megakaryopoiesis and platelet production. nih.govcore.ac.uk The UT-7/TPO cell line is a subline established from the UT-7/GM cell line and is characterized by its absolute dependence on TPO for growth and survival. nih.gov These cells express the TPO receptor, c-Mpl, and exhibit mature megakaryocytic features. nih.gov

Furthermore, research has indicated that xanthocillins, the class of compounds to which this compound belongs, demonstrate activity in the UT-7/EPO cell line. acs.org The UT-7 cell line and its sublines, like UT-7/EPO, are valuable models for studying hematopoietic differentiation. nih.govcellosaurus.orgnih.gov

Thrombopoietin Receptor Agonist Activity

This compound's proliferative effect on UT-7/TPO cells is attributed to its activity as a thrombopoietin receptor agonist. core.ac.uk Thrombopoietin receptor agonists are compounds that bind to and activate the TPO receptor (c-Mpl), thereby stimulating the signaling pathways that lead to cell proliferation and differentiation, particularly of megakaryocytes. drugbank.comnih.govnih.gov

The action of this compound as a c-Mpl agonist is consistent with the broader characterization of xanthocillins as putative agonists for this receptor. acs.org Their cellular actions mirror those of endogenous TPO. acs.org The activation of the TPO receptor by an agonist typically initiates downstream signaling cascades, such as the JAK-STAT and MAPK pathways, which are crucial for the proliferation and maturation of megakaryocytic cells. nih.gov

Table 1: Effect of this compound on UT-7/TPO Cell Proliferation

Concentration of this compound Proliferation of UT-7/TPO cells

Interaction with Receptor Transmembrane Domains

The mechanism by which this compound activates the TPO receptor likely involves an interaction with the receptor's transmembrane domain. While direct structural studies of this compound bound to the c-Mpl receptor are not extensively detailed in the provided results, the action of other non-peptide TPO receptor agonists provides a model for this interaction. frontiersin.org For instance, the small molecule TPO-RA, eltrombopag, functions by interacting with the transmembrane domain of the TPO receptor, initiating the signaling cascade that promotes cell proliferation and differentiation. frontiersin.org

G protein-coupled receptors (GPCRs), a large family of receptors that includes the TPO receptor, possess seven transmembrane helices. wikipedia.org The binding of a ligand or agonist can induce a conformational change in these helices, leading to the activation of intracellular signaling pathways. wikipedia.org It is plausible that this compound, as a small molecule agonist, binds to a site within the transmembrane helices of the c-Mpl receptor, triggering the conformational shift necessary for receptor activation and subsequent signal transduction. wikipedia.orgnih.gov This interaction with the transmembrane domain is a key mechanism for the activation of certain receptors without direct interaction with the extracellular ligand-binding domain. springernature.comnih.gov

Ecological Significance and Role of Xanthoascin in Mycological Systems

Defensive Role Against Grazers (e.g., Insect Larvae)

Fungi have developed a variety of chemical defenses to protect themselves from fungivorous organisms. Xanthoascin is one such compound that exhibits antifeedant properties, deterring insects and other grazers from consuming the fungus.

Detailed Research Findings:

Metabolites, including this compound, produced by Aspergillus species are often concentrated in sclerotia, which are hardened survival structures. researchgate.net This targeted placement suggests a primary role in protecting these vital structures from consumption by fungivorous insects that are commonly found in the same natural environments. researchgate.net The antifeedant activity of isocyanide compounds, a class to which this compound belongs, has been noted in various ecological contexts, including marine environments where they act as defensive chemicals for organisms like nudibranchs. acs.org This broad activity spectrum across different ecosystems highlights the effectiveness of the isocyanide functional group as a defense mechanism. While direct quantitative data on this compound's specific antifeedant activity against various insect larvae is a subject of ongoing research, the activity of related compounds provides a strong indication of its ecological function. For instance, xanthohumol, another complex organic molecule, has demonstrated deterrent activity against several stored product insect pests. nih.gov

Contribution to Fungal Fitness and Pathogenicity

Detailed Research Findings:

This compound is produced by Aspergillus fumigatus, a fungus that is not only a crucial decomposer in the environment but also a significant opportunistic pathogen in immunocompromised individuals. asm.orgnih.gov The biosynthesis of this compound and other isocyanides in A. fumigatus is linked to specific gene clusters that are responsive to environmental cues, such as copper levels. researchgate.net This regulation suggests that the fungus can modulate the production of these compounds in response to its surroundings, potentially to gain a competitive advantage or to aid in pathogenesis. researchgate.net Isocyanides are known to interact with metalloenzymes due to their ability to coordinate with transition metals, a mechanism that could be employed to disrupt host enzymes during an infection. nih.gov The role of isocyanide compounds in the pathogenesis of insect and plant pathogens is an emerging area of study, with evidence suggesting their importance in these interactions. nih.gov While this compound itself is a known toxin, its direct contribution to the virulence of A. fumigatus in human infections is a complex topic that requires further investigation. nih.govresearchgate.net

Interplay with Host Plants in Endophytic Relationships

Endophytic fungi reside within the tissues of host plants, often in a symbiotic relationship that can be mutually beneficial. frontiersin.orgnih.gov The production of bioactive compounds by the endophyte is a key factor in this relationship, often providing the host plant with protection against herbivores and pathogens. researchgate.netnih.gov

Detailed Research Findings:

Endophytic fungi are known to produce a wide array of secondary metabolites that enhance the host plant's fitness by deterring pests and fighting off diseases. nih.govresearchgate.net this compound, produced by endophytic Aspergillus species, has demonstrated significant inhibitory effects against phytopathogenic bacteria. researchgate.netnih.gov Notably, it has shown potent activity against Clavibacter michiganense subsp. sepedonicus, the bacterium responsible for potato ring rot, with a minimum inhibitory concentration (MIC) value of 0.31 μg/ml, which is more potent than the antibiotic streptomycin. researchgate.netnih.gov The mechanism behind this antibacterial action is believed to involve altering the cellular permeability of the pathogen, leading to the leakage of essential molecules like nucleic acids. nih.gov

Structure Activity Relationship Sar Studies

Key Structural Features Influencing Biological Activities

Xanthoascin's biological activities, including its cytotoxic and antibacterial properties, are dictated by a unique combination of structural features. acs.orgswinburne.edu.au The molecule is built upon a terphenyl scaffold, which consists of three interconnected phenyl rings. This framework provides a specific spatial arrangement for the key functional groups. Investigations into its antibacterial mechanism suggest that this compound can alter the cellular permeability of pathogens, which leads to a significant leakage of nucleic acids from the cytomembrane. researchgate.netmdpi.comresearchgate.net

Table 1: Key Structural Features of this compound and Their Associated Biological Relevance

Structural Feature Description Implied Role in Biological Activity
Terphenyl Scaffold A central backbone composed of three linearly connected phenyl rings. Provides a semi-rigid conformation, positioning the functional groups at a specific distance and orientation for target interaction. nih.govacs.org
Diisocyanide Moieties Two isocyanide (-N≡C) functional groups, one on each of the outer phenyl rings. Considered the primary "pharmacophore." Essential for bioactivity, likely through metal chelation (e.g., iron in heme) or covalent interaction with biological targets. acs.orgunl.edunih.gov
Phenolic Hydroxyl Groups Two hydroxyl (-OH) groups attached to the central phenyl ring. Influences solubility, and can participate in hydrogen bonding with target sites. The overall phenolic nature is a defining characteristic of the compound class. mdpi.com

Impact of Functional Group Modifications (e.g., Isocyanide Moiety)

The isocyanide groups are considered the dominant pharmacophore of this compound and related compounds. Modification or removal of these groups has a profound impact on biological activity. SAR studies on analogous compounds, such as Xanthocillin X, have demonstrated that the bis-isocyano functionality is indispensable for their antimicrobial effects. acs.org

Research on simplified analogues and derivatives consistently shows that replacing an isocyanide group with other functionalities, such as a nitrile (-C≡N), results in a complete loss of activity. researchgate.net This highlights the unique electronic and coordinative properties of the isocyanide group that cannot be easily mimicked. Even the removal of just one of the two isocyanide groups can significantly reduce potency, indicating that the presence of both groups often acts synergistically to produce the full biological effect. acs.org This suggests that the molecule may function by chelating or cross-linking targets, a mechanism that requires two points of attachment. unl.edutum.de

Table 2: Effect of Isocyanide Group Modification on the Biological Activity of Xanthocillin Analogues

Compound Modification from Parent Structure (Xanthocillin X dimethyl ether) Reported Biological Activity Reference
Analogue 1 One of the two isocyanide groups is removed. Reduced activity acs.org
Analogue 2 Both isocyanide groups are removed. Inactive acs.org
Nitrile Derivative Isocyanide groups are replaced with nitrile groups. Inactive researchgate.net

Influence of Substituents and Stereochemistry on Activity

This compound itself is an achiral molecule and therefore does not exist as different enantiomers. However, the principles of stereochemistry are fundamental in drug action, and if chiral centers were introduced into the this compound scaffold, it would be expected that the resulting stereoisomers would exhibit different biological activities. slideshare.net This is because biological targets like enzymes and receptors are themselves chiral, and thus interact differently with the various stereoisomers of a chiral molecule. slideshare.net

Studies on other complex isocyanide natural products have confirmed the importance of stereochemistry. For instance, the precise stereochemical configuration of amino acid-derived components in compounds like pinocicolin A and aerocyanidin (B53187) is critical for their bioactivity. acs.orgnih.gov

The addition of substituents to the terphenyl rings of this compound would also be expected to modulate its activity. The nature and position of substituents can affect the molecule's:

Electronic Properties: Electron-withdrawing or electron-donating groups on the aromatic rings can alter the reactivity and binding affinity of the isocyanide groups. acs.org

Solubility and Lipophilicity: Modifying substituents can change the molecule's ability to cross cell membranes and reach its target.

Steric Profile: Bulky substituents can create steric hindrance, either preventing or enhancing the fit of the molecule into a target's binding site. mdpi.com

While specific SAR studies on substituted this compound are not widely reported, general principles of medicinal chemistry suggest that such modifications would provide a powerful tool for optimizing its activity and properties. wikipedia.org

Correlation between Molecular Conformation and Target Binding

The biological activity of this compound is directly correlated with its molecular conformation and how it enables binding to biological targets. The relatively rigid terphenyl backbone holds the two terminal isocyanide groups in a specific spatial orientation, which is crucial for their interaction with molecular targets. nih.govacs.org

The primary mechanism of target binding for many isocyanide antibiotics is believed to be the coordination of metal ions within metalloproteins. researchgate.netnih.gov The isocyanide functional group is electronically similar to carbon monoxide and acts as a strong σ-donor and a moderate π-acceptor, allowing it to form stable coordination complexes with transition metals like iron and copper. acs.orgsemanticscholar.org This has led to the hypothesis that this compound exerts its effects by targeting essential metalloenzymes or by sequestering metal cofactors like heme. unl.edutum.de Studies on xanthocillin have shown it can directly sequester heme, leading to an uncontrolled heme biosynthesis pathway in bacteria. tum.de

Furthermore, the isocyanide carbon can act as a hydrogen bond acceptor, allowing for additional polar interactions within a protein binding site. acs.orgacs.org The conformation of the terphenyl scaffold can also create significant steric pressure, which may influence binding selectivity for targets with specific surface topographies, a phenomenon observed with synthetic m-terphenyl (B1677559) isocyanides. acs.orgresearchgate.netresearchgate.net In silico docking studies on other fungal metabolites suggest that the molecule's shape allows for specific interactions, such as hydrogen bonds and hydrophobic interactions, with key residues in target proteins like the filamentous temperature-sensitive protein Z (FtsZ), although this specific target has not been confirmed for this compound. mdpi.com

Advanced Methodologies in Xanthoascin Research

Bioassay-Guided Fractionation and Isolation Techniques

Bioassay-guided fractionation is a pivotal methodology used to isolate bioactive compounds from complex mixtures, such as fungal extracts. researchgate.netmdpi.com This process involves a stepwise separation of the extract using various chromatographic techniques. After each separation step, the resulting fractions are tested for a specific biological activity. Only the fractions that demonstrate activity are selected for further purification, streamlining the search for the active compound. researchgate.net This iterative process of separation and bioassay continues until a pure, active compound is isolated. mdpi.com

In the context of Xanthoascin, which was originally isolated from Aspergillus candidus, this technique would involve initial extraction from the fungal culture. researchgate.netnih.gov The crude extract would then undergo a series of chromatographic separations. These typically include techniques like column chromatography (using silica (B1680970) gel, for example), and high-performance liquid chromatography (HPLC), often employing different solvent systems to effectively separate compounds based on their polarity and other physicochemical properties. mdpi.com For instance, a common fractionation scheme might start with a crude extract being partitioned between different solvents like petroleum ether, ethyl acetate, and n-butanol to create fractions of varying polarity. mdpi.comnih.gov The fraction exhibiting the highest potency in a relevant bioassay, such as an antimicrobial or cytotoxicity assay, would be selected for further purification. researchgate.netmdpi.comnih.gov

Table 1: Illustrative Bioassay-Guided Fractionation Steps

StepTechniqueDescriptionPurpose
1. Extraction Solvent ExtractionThe source material (e.g., fungal biomass) is treated with a solvent (e.g., methanol, ethyl acetate) to dissolve the chemical constituents.To create a crude extract containing a mixture of compounds, including this compound.
2. Fractionation Liquid-Liquid Partitioning or Column ChromatographyThe crude extract is separated into simpler mixtures (fractions) based on polarity. For example, using a silica gel column with a gradient of solvents like hexane (B92381) and ethyl acetate. mdpi.comTo separate broad classes of compounds and identify the fraction with the highest biological activity.
3. Bioassay In Vitro TestingEach fraction is tested for a specific biological effect (e.g., cytotoxicity, antimicrobial activity, enzyme inhibition). mdpi.combmglabtech.comTo guide the selection of the most active fraction for the next stage of purification.
4. Further Purification High-Performance Liquid Chromatography (HPLC)The active fraction is subjected to HPLC, often using a reverse-phase column (e.g., C18), for high-resolution separation. mdpi.comTo isolate individual compounds from the active fraction.
5. Isolation & Identification Compound Collection & SpectroscopyPure compounds are collected, and their structures are determined using techniques like NMR and mass spectrometry.To identify the specific molecule (this compound) responsible for the observed bioactivity.

Genetic Manipulation for Biosynthetic Pathway Elucidation

Understanding how a complex natural product like this compound is synthesized by an organism requires delving into its genetic blueprint. Genetic manipulation of the producing organism, such as Aspergillus species, is a powerful strategy to identify and characterize the biosynthetic pathway. libretexts.orgfrontiersin.org This involves targeting the genes responsible for encoding the enzymes that catalyze the step-by-step assembly of the molecule. libretexts.orgnih.gov

Gene Knockout and Overexpression Mutants

A primary technique in elucidating a biosynthetic pathway is the creation of gene knockout and overexpression mutants. researchgate.netresearchgate.netnih.gov A gene knockout involves inactivating or deleting a specific gene suspected of being part of the pathway. researchgate.net If the targeted gene is indeed involved, its removal will halt the production of the final compound (this compound) and may lead to the accumulation of the metabolic intermediate that the now-absent enzyme would have acted upon. libretexts.org

Conversely, overexpression involves increasing the expression of a particular gene, which can lead to an increased production of the final metabolite. nih.gov These techniques provide direct evidence for a gene's function within the pathway. For instance, in the biosynthesis of other fungal isocyanides like xanthocillin, knockout of a candidate isocyanide synthase (ICS) gene abolishes production, confirming its essential role. asm.orgresearchgate.net Similarly, insertional inactivation has been used to modify the biosynthetic pathways of other complex fungal metabolites like pneumocandins, generating new analogues and confirming the function of specific enzymes. nih.gov

Comparative Metabolomics

Comparative metabolomics is a powerful analytical approach used in conjunction with genetic manipulation to map biosynthetic pathways. nih.govasm.org This technique involves comparing the complete metabolic profiles of the wild-type (unmodified) organism with those of its genetically engineered mutants (e.g., knockout or overexpression strains). asm.orgresearchgate.net

By using sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS), researchers can detect hundreds or thousands of metabolites simultaneously. When a gene in the this compound pathway is knocked out, the corresponding mutant strain is cultured alongside the wild-type strain. A comparative analysis of their metabolomes would be expected to show the disappearance of this compound and any subsequent intermediates in the mutant, while simultaneously revealing a build-up of the specific substrate for the enzyme encoded by the deleted gene. nih.govasm.org This approach has been successfully used to discover the biosynthetic gene cluster for xanthocillin in Aspergillus fumigatus by comparing the metabolic outputs of wild-type, knockout, and overexpression mutants. nih.govasm.orgresearchgate.net

Table 2: Expected Outcomes from Genetic Manipulation and Metabolomic Analysis

Genetic ModificationExpected Impact on this compound ProductionExpected Change in MetabolomeInference
Knockout of a key biosynthetic gene Production ceases or is significantly reduced.This compound peak disappears; a precursor peak accumulates. libretexts.orgThe knocked-out gene is essential for the pathway.
Overexpression of a key biosynthetic gene Production is significantly increased.This compound peak increases; precursor peaks may decrease. nih.govThe gene is part of the pathway and may be a rate-limiting step.
Knockout of a regulatory gene Production is altered (may increase or decrease).The overall profile of pathway-related metabolites changes.The gene regulates the expression of the biosynthetic cluster.

In Vitro Cellular and Biochemical Assays for Mechanism Elucidation

Once a bioactive compound like this compound is isolated, in vitro assays are crucial for understanding its mechanism of action at the cellular and molecular levels. novalix.combio-rad.com These controlled laboratory tests use cultured cells or isolated molecular components to investigate specific biological processes. bmglabtech.com

Cell Permeability Assays

For a compound to exert an intracellular effect, it must first cross the cell membrane. Cell permeability assays are designed to measure how effectively a compound can enter a cell. labinsights.nl Research has suggested that the mechanism of action for this compound involves altering the cellular permeability of target cells, which can lead to the leakage of cellular contents and cell death. colab.wscairn.info

Common methods to assess permeability include the Caco-2 and MDCK permeability assays, which use monolayers of intestinal epithelial-like cells as a model of the intestinal barrier. labinsights.nlinventro.co Another approach is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passive diffusion across an artificial membrane. inventro.conih.gov By measuring the rate at which this compound moves from one side of a cell monolayer or artificial membrane to the other, researchers can quantify its ability to permeate biological membranes, providing insight into its bioavailability and mechanism of interaction with the cell membrane. labinsights.nlnih.gov

Mitochondrial Respiration Analysis

Mitochondria are the powerhouses of the cell, and disruption of their function can be a key mechanism of toxicity. Mitochondrial respiration analysis measures the rate of oxygen consumption by isolated mitochondria or permeabilized cells as they metabolize different substrates. mdpi.comnih.gov This allows for a detailed assessment of the electron transport system (ETS) and oxidative phosphorylation (OXPHOS). mdpi.com

This compound has been identified as a potent inhibitor of the mitochondrial respiratory chain. researchgate.netdntb.gov.ua Studies using isolated rat liver mitochondria have shown that this compound has a dual effect: it acts as an uncoupler and also inhibits the electron transport chain, specifically at Complex I (NADH-UQ oxidoreductase) and Complex IV (cytochrome c oxidase). researchgate.net Such analyses are performed using high-resolution respirometry, where specific substrates and inhibitors are added sequentially to pinpoint the exact site of action within the respiratory chain. mdpi.comnih.govelifesciences.org For example, providing substrates that feed electrons into Complex I (like NADH) versus Complex II (like succinate) can differentiate the site of inhibition. elifesciences.org This detailed biochemical analysis is fundamental to elucidating the molecular mechanism behind this compound's observed toxicity. researchgate.net

Computational and In Silico Approaches

In recent years, computational biology and bioinformatics have emerged as indispensable tools in natural product research. These in silico approaches allow for the rapid analysis of complex biological data, offering predictive insights into the bioactivity, mechanism of action, and evolutionary origins of compounds like this compound. By modeling biological systems at a molecular level, researchers can generate hypotheses, guide experimental work, and accelerate the discovery process.

Molecular Docking and Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govfrontiersin.org This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its protein target. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank the most stable complexes. plos.org

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the approach is widely applied to natural products to elucidate their mechanisms of action. frontiersin.org For instance, docking studies on other antimicrobial compounds isolated from endophytic fungi have successfully identified interactions with key bacterial proteins. mdpi.comresearchgate.net These studies provide a framework for how this compound's interactions could be modeled. Given this compound's documented antibacterial activities, particularly against plant pathogens like Clavibacter michiganensis, potential protein targets for in silico investigation could include essential bacterial enzymes. mdpi.commdpi.comresearchgate.net

The unique chemistry of the isocyanide functional group is a critical consideration for any molecular docking simulation of this compound. acs.org The isocyano group can participate in unique interactions, including hydrogen bonding and coordination with metals, which could be crucial for binding to metalloenzymes. acs.orgnih.govsemanticscholar.org Crystallographic studies of the related compound xanthocillin have shown that its isocyanide group can act as a hydrogen bond acceptor, forming interactions that stabilize its position within a binding pocket. nih.gov Furthermore, ab initio molecular modeling studies on other isocyanide-containing natural products have been used to evaluate potential interactions with protein components like heme groups. acs.org Such computational models would be invaluable for predicting how this compound engages with target proteins, guiding the synthesis of more potent analogues.

Table 1: Potential Bacterial Protein Targets for this compound Docking Studies Based on Analogous Compounds
Potential Protein TargetFunctionRationale for InvestigationReference
Filamentous temperature-sensitive protein Z (FtsZ)Bacterial cell divisionOther fungal metabolites with antibacterial activity have been shown via molecular docking to bind to FtsZ, suggesting it as a potential target for this compound. mdpi.comresearchgate.net
Pantothenate Kinase (PanK)Coenzyme A biosynthesisIn silico docking of other antimicrobial compounds from endophytic fungi revealed favorable binding affinities toward this essential bacterial enzyme. mdpi.com
MetalloenzymesVarious (e.g., catalysis, respiration)The isocyanide functional group is known for its ability to chelate metals, making metalloproteins a plausible class of targets. acs.orgnih.govnih.gov
Acetohydroxyacid SynthaseBranched-chain amino acid biosynthesisMolecular docking has revealed that other antimicrobial natural products interact with this enzyme, inhibiting its activity. mdpi.commdpi.com

Phylogenetic Analysis of Biosynthetic Enzymes

Phylogenetic analysis is a computational method used to understand the evolutionary relationships between genes, proteins, or organisms. In the context of this compound, this approach is crucial for studying the origins and diversity of its biosynthetic machinery, particularly the key enzymes responsible for creating the characteristic isocyanide functional groups. asm.org

Research has identified a family of enzymes known as isocyanide synthases (ICSs) as the central catalysts in the biosynthesis of isocyanide-containing natural products like xanthocillin and this compound. nih.govresearchgate.net These enzymes are often found within biosynthetic gene clusters (BGCs), which are co-located groups of genes that together encode the pathway for producing a specific secondary metabolite. nih.govoup.com

Computational studies have performed comprehensive phylogenetic assessments of ICS enzymes across the tree of life. nih.govasm.org These analyses, based on the ICS protein domain (PF05141), have revealed that these enzymes are prevalent throughout the fungal kingdom, including in pathogenic species of Aspergillus. asm.orgresearchgate.netnih.gov The phylogenetic tree topology suggests a complex evolutionary history involving gene duplication, loss, and potential horizontal gene transfer events. asm.org For example, analysis shows that fungal ICS proteins group into distinct clades, with some architectures, such as the multi-domain isocyanide synthase-nonribosomal peptide synthases (ICS-NRPSs), being unique to fungi. researchgate.netnih.gov

By comparing the BGCs responsible for producing xanthocillin in Aspergillus fumigatus with similar clusters in other fungi, researchers can trace the evolutionary diversification of these pathways. researchgate.net This comparative genomic approach, underpinned by phylogenetic analysis, not only helps to uncover novel isocyanide compounds but also provides a roadmap for discovering new BGCs in species not previously known to produce them. nih.govasm.org The discovery that ICS BGCs are widespread suggests that isocyanides represent a large, untapped resource of fungal secondary metabolites. asm.orgoup.com

Table 2: Key Findings from Phylogenetic Analysis of Isocyanide Synthase (ICS) Enzymes
FindingMethodologyImplicationReference
Widespread Distribution of ICSPhylogenetic assessment of the ICS protein domain (PF05141) across all kingdoms of life.ICS enzymes are highly prevalent throughout the fungal kingdom, indicating an untapped resource for natural product discovery. nih.govasm.orgresearchgate.net
Novel Fungal-Specific Enzyme ArchitecturePhylogenetic and protein domain analysis.A novel family of multi-domain isocyanide synthase-NRPS (ICS-NRPS) hybrid enzymes was identified and appears to be specific to fungi. researchgate.netnih.gov
Complex Evolutionary HistoryComparison of phylogenetic tree topology with taxonomic data.The evolution of the ICS domain likely involves multiple gene duplication, loss, and horizontal transfer events. asm.org
Identification of New BGCsGenome-mining pipeline combining ICS identification with co-localization analysis.Thousands of putative ICS BGCs were discovered in fungal genomes, making it a major class of secondary metabolite pathways. oup.com
Co-evolution of Biosynthetic GenesTopological comparison of phylogenies for different enzymes (e.g., Dit1 and Dit2) within a BGC.Genes within an ICS biosynthetic gene cluster appear to co-evolve, indicating a conserved functional relationship. nih.govoup.com

Potential Non Clinical and Non Human Applications of Xanthoascin

Agricultural Applications as a Biopesticide/Agrichemical

The emergence of antimicrobial resistance poses a significant threat to agricultural production, diminishing the effectiveness of conventional bactericides. semanticscholar.org This has spurred research into novel, naturally derived compounds like Xanthoascin as potential alternatives for managing plant diseases.

This compound has demonstrated significant inhibitory activity against a range of economically important plant pathogens. thermofisher.kr Isolated from Aspergillus sp. IFB-YXS, an endophytic fungus found in the leaves of Ginkgo biloba, this compound has shown potent antibacterial effects. microbenotes.comnih.gov Its efficacy against certain bacteria surpasses that of conventional antibiotics used in agriculture. semanticscholar.orgresearchgate.net

One of the most notable findings is its powerful action against Clavibacter michiganense subsp. sepedonicus, the bacterium responsible for potato ring rot. mdpi.com In laboratory studies, this compound exhibited a minimum inhibitory concentration (MIC) of 0.31 μg/mL against this pathogen, proving to be more potent than streptomycin, a standard agricultural antibiotic which had an MIC of 0.62 μg/mL. semanticscholar.orgnih.govnih.gov Research into its mechanism of action suggests that this compound alters the cellular permeability of these pathogens, causing a significant leakage of nucleic acids from the cell. nih.gov

The compound's activity extends to other significant phytopathogens. microbenotes.comnih.gov Studies have documented its inhibitory effects against the causal agents of diseases in various crops. microbenotes.comscbt.com

Table 1: Documented Activity of this compound Against Plant Pathogens

Target Plant PathogenDisease CausedDocumented Efficacy (MIC)Source(s)
Clavibacter michiganense subsp. sepedonicusPotato Ring Rot0.31 µg/mL microbenotes.comnih.govresearchgate.netmdpi.comnih.govnih.govscbt.compromega.com.auchemicalprobes.org
Pseudomonas syringae pv. lachrymansAngular Leaf Spot of Cucurbits5.0 µg/mL thermofisher.krmicrobenotes.comnih.govscbt.com
Erwinia amylovoraFire Blight in Apples and Pears10 µg/mL thermofisher.krmicrobenotes.comnih.govscbt.com
Xanthomonas oryzae pv. oryzicolaBacterial Leaf Streak of Rice20 µg/mL thermofisher.krmicrobenotes.comnih.govscbt.com

The potent and specific activity of this compound against key plant pathogens makes it a promising candidate for the development of new crop protection agents. thermofisher.kr The search for bioactive compounds from endophytic fungi is driven by the need to find alternatives to conventional chemical pesticides, which are often associated with environmental concerns and increasing pathogen resistance. Fungal endophytes are recognized as a rich source of novel bioactive metabolites with diverse chemical structures and biological activities, including antibacterial and antifungal properties. researchgate.netscbt.com

The discovery of this compound and its effectiveness, particularly its superior performance against certain pathogens compared to established antibiotics like streptomycin, underscores the potential of natural products in creating next-generation agrichemicals. semanticscholar.orgnih.gov Its unique isocyanide structure represents a class of compounds that is less common in existing pesticides, offering a potentially new mode of action that could be effective against resistant pathogen strains. mlsu.ac.inmdpi.com The exploration of this compound and related compounds from fungal sources contributes to a growing library of natural molecules that could be developed into more sustainable and effective solutions for plant disease management. thermofisher.kr

Control of Plant Pathogens

Biotechnological Tool for Enzyme Modulation

Beyond its direct application as an antimicrobial agent, this compound serves as a valuable biotechnological tool due to its ability to modulate specific enzyme functions. Such small molecules that can selectively alter the function of a protein target are often referred to as chemical probes, which are critical for basic research and drug discovery. The specific inhibitory action of this compound on key enzymes allows researchers to investigate the roles of these enzymes in complex biological systems.

Detailed studies have revealed that this compound is a potent inhibitor of the mitochondrial respiratory chain. researchgate.net It has been shown to exert dual effects on mitochondrial respiration by both uncoupling oxidative phosphorylation and, more specifically, inhibiting electron transport at two key enzyme complexes: NADH-UQ oxidoreductase (Complex I) and cytochrome c oxidase (Complex IV). researchgate.net This specific inhibition of mitochondrial function is a key aspect of its biological activity. researchgate.net The ability to selectively block these critical points in cellular energy production makes this compound a useful tool for studying mitochondrial dysfunction and related cellular processes.

Table 2: Enzyme Modulation by this compound

Target Enzyme/ComplexBiological SystemEffectSource(s)
NADH-UQ oxidoreductase (Complex I)Mitochondrial Respiratory ChainPotent Inhibition researchgate.net
Cytochrome c oxidase (Complex IV)Mitochondrial Respiratory ChainInhibition researchgate.net

Contribution to Natural Product Drug Discovery Beyond Direct Application

The study of this compound contributes significantly to the broader field of natural product drug discovery, even beyond its direct potential applications. The discovery of potent, bioactive molecules from natural sources like endophytic fungi stimulates new avenues of research and provides templates for the development of novel therapeutics and other biotechnological products.

This compound is an example of the rich chemical diversity found within endophytic fungi, microorganisms that live symbiotically within plants. promega.com.au Its discovery from an endophyte associated with the ancient medicinal plant Ginkgo biloba highlights the value of exploring these unique ecological niches for novel chemistry. researchgate.netchemicalprobes.org

Furthermore, this compound belongs to the isocyanide class of natural products, which are known for their potent and diverse biological activities but are relatively underexplored in drug development. mlsu.ac.inmdpi.com The characterization of its powerful antibacterial and enzyme-inhibiting effects encourages medicinal chemists to consider the isocyanide functional group as a valuable pharmacophore in the design of future drugs and bioactive agents. mdpi.com The investigation into compounds like this compound, with their unique structures and potent activities, is crucial for expanding the chemical space available for tackling major challenges like antimicrobial resistance.

Conclusion and Future Research Perspectives

Summary of Current Knowledge and Research Gaps

Xanthoascin, a member of the rare isocyanide class of natural products, was first isolated from Aspergillus candidus. bioaustralis.com Structurally, it is derived from two tyrosine molecules, with one of the aromatic rings being prenylated and subsequently undergoing intramolecular cyclization. bioaustralis.com The isocyano functionalities are a result of the enzymatic transformation of the amine groups of the tyrosine precursors. bioaustralis.com Production of this compound has also been reported in Aspergillus fumigatus and the endophytic fungus Aspergillus sp. IFB-YXS, isolated from the leaves of Ginkgo biloba. asm.orgnih.gov

Research has primarily focused on the biological activities of this compound, particularly its antibacterial properties. It has shown significant inhibitory activity against various phytopathogenic bacteria, including Clavibacter michiganense subsp. sepedonicus, Xanthomonas oryzae pv. oryzicola, Erwinia amylovora, and Pseudomonas syringae pv. lachrymans. nih.govmdpi.com The proposed antibacterial mechanism involves altering the permeability of the bacterial cell membrane, leading to the leakage of nucleic acids. nih.govtandfonline.com Additionally, this compound has demonstrated cytotoxic activity against HeLa tumor cell lines. acs.org However, a significant research gap exists concerning its in vivo effects, with early studies reporting severe hepato- and cardiotoxicity in mice. bioaustralis.comacs.org This toxicity has been linked to its ability to uncouple mitochondrial respiration and inhibit the electron transport chain at complex I (NADH-UQ oxidoreductase) and complex IV (cytochrome c oxidase). researchgate.net

While the biosynthetic origins of fungal isocyanides, including the related compound xanthocillin, are beginning to be understood with the identification of isocyanide synthase (ICS) enzymes and their corresponding biosynthetic gene clusters (BGCs) in A. fumigatus, specific details of the this compound biosynthetic pathway remain less clear. asm.orgasm.orgresearchgate.net The regulation of these BGCs, such as the influence of copper levels on the production of xanthocillin-like compounds, has been noted, but the specific regulatory mechanisms governing this compound production are yet to be fully elucidated. asm.orgasm.orgresearchgate.net Furthermore, there is a lack of comprehensive studies on the structure-activity relationships (SAR) of this compound and its analogs, which hinders the development of derivatives with improved therapeutic potential and reduced toxicity. The ecological role of this compound in the producing fungi and its broader implications for agricultural ecosystems are also areas that require further investigation. acs.orgaaem.pl

Directions for Further Mechanistic Investigations

Future research should prioritize a deeper understanding of the molecular mechanisms underlying this compound's biological activities. A key area for investigation is the precise nature of its interaction with bacterial cell membranes. While it is known to alter permeability, the specific molecular targets and the cascade of events leading to nucleic acid leakage are not fully understood. nih.govtandfonline.com Techniques such as fluorescence microscopy with membrane potential-sensitive dyes, atomic force microscopy to visualize membrane damage, and lipidomic analyses of treated bacterial cells could provide valuable insights.

Further investigation into its mode of action as an inhibitor of the mitochondrial respiratory chain is also crucial. researchgate.net Detailed enzymatic assays with isolated mitochondrial complexes I and IV could pinpoint the exact binding sites and the nature of the inhibition. Cryo-electron microscopy could be employed to visualize the interaction between this compound and these large protein complexes, providing a structural basis for its inhibitory effects. Understanding the dual action of uncoupling and inhibition is essential to explain its potent toxicity. researchgate.net

Moreover, the basis for its cytotoxicity against cancer cells warrants further exploration. acs.org Studies should investigate whether the mechanism is solely due to mitochondrial dysfunction or if other pathways, such as the induction of apoptosis or cell cycle arrest, are involved. Techniques like flow cytometry for cell cycle analysis, western blotting for apoptotic markers (e.g., caspases, Bcl-2 family proteins), and transcriptomic analysis of treated cancer cells would be informative.

Exploration of Undiscovered Biosynthetic Capabilities

The discovery of the xanthocillin biosynthetic gene cluster (BGC) in Aspergillus fumigatus has opened the door to understanding the genetic basis of isocyanide production in fungi. asm.orgasm.orgresearchgate.net A primary focus for future research should be the definitive identification and characterization of the this compound BGC. This will likely involve genome mining of Aspergillus candidus and other this compound-producing strains, followed by gene knockout and heterologous expression studies to confirm the function of the involved genes.

The identification of isocyanide synthases (ICSs) and other key enzymes like monooxygenases and transcription factors within these clusters is of particular importance. asm.org Characterizing these enzymes biochemically will not only elucidate the step-by-step assembly of the this compound molecule but also reveal novel enzymatic reactions that could be harnessed for biocatalysis. The finding that some fungal ICSs are part of hybrid nonribosomal peptide synthetase (NRPS) enzymes suggests a potential for combinatorial biosynthesis and the generation of novel isocyanide-containing peptides. asm.orgasm.org

Furthermore, the observation that many BGCs in fungi remain "silent" or unexpressed under standard laboratory conditions suggests that the full biosynthetic potential of this compound-producing fungi is yet to be realized. nih.gov Strategies such as co-culturing with other microorganisms, epigenetic modification, and the "one strain, many compounds" (OSMAC) approach, which involves varying culture conditions, could be employed to activate these silent BGCs and potentially discover novel this compound analogs or other bioactive compounds.

Potential for Derivatization and Analog Synthesis based on SAR

The development of this compound derivatives and analogs holds significant promise for mitigating its toxicity while retaining or enhancing its desirable biological activities. A systematic structure-activity relationship (SAR) study is a critical first step. wikipedia.org This would involve the synthesis of a library of this compound analogs with modifications at various positions, such as the prenyl group, the hydroxyl groups on the aromatic rings, and potentially even the isocyanide functionalities.

For instance, altering the length and branching of the prenyl chain or introducing different substituents could modulate the compound's lipophilicity and its interaction with biological membranes. The positions and number of hydroxyl groups are also likely to be crucial for activity, as has been observed for other classes of compounds like xanthones. nih.gov The isocyanide groups are key to the biological activity of many related compounds, likely due to their ability to coordinate with metal ions in enzymes. acs.org However, careful modification of one or both isocyanide groups to other functionalities like nitriles or amines could help to dissect their specific contribution to both efficacy and toxicity.

The insights gained from SAR studies would guide the rational design of new analogs. For example, if specific structural features are identified as being critical for toxicity but not for antibacterial activity, these could be modified to create a safer therapeutic agent. Quantitative structure-activity relationship (QSAR) modeling could further refine this process by building mathematical relationships between the chemical structure and biological activity, enabling the prediction of the properties of virtual compounds before their synthesis. wikipedia.org

Broader Ecological and Agricultural Implications of this compound Production

The production of a potent antibacterial compound like this compound by fungi such as Aspergillus species suggests it may play a significant ecological role. bioaustralis.comtandfonline.com These fungi often exist in competitive microbial communities in soil and as endophytes within plants. asm.orgnih.gov this compound production could provide a competitive advantage by inhibiting the growth of surrounding bacteria, thereby securing resources for the fungus. Further research is needed to investigate the expression of the this compound BGC in natural environments and its impact on the composition and dynamics of microbial communities.

From an agricultural perspective, the strong activity of this compound against phytopathogenic bacteria is particularly noteworthy. nih.govmdpi.com Its effectiveness against Clavibacter michiganense subsp. sepedonicus, the causative agent of bacterial ring rot of potato, and Xanthomonas oryzae pv. oryzicola, a pathogen of rice, suggests its potential as a lead compound for the development of new agrochemicals. nih.govmdpi.com Given the increasing problem of antibiotic resistance in agriculture, novel antimicrobial agents are in high demand.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Xanthoascin in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with precursor isolation or chemical modification. Key steps include:

  • Precursor Preparation : Use chromatography (e.g., HPLC) to isolate intermediates, ensuring >95% purity .
  • Reaction Optimization : Adjust solvent systems (e.g., DMSO/water ratios) and temperature gradients to maximize yield .
  • Purification : Employ recrystallization or flash column chromatography, validated via TLC monitoring .
    • Reproducibility : Document catalyst concentrations (e.g., 0.1–0.5 mol%) and inert gas conditions (N₂/Ar) to enable replication .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : A tiered approach is advised:

Technique Purpose Key Parameters
NMR Confirm molecular structure¹H/¹³C spectra at 400–600 MHz; compare with reference libraries
HPLC-MS Assess purity and quantify impuritiesC18 column, gradient elution (acetonitrile/water), ESI+ mode
XRD Verify crystalline form (if applicable)2θ range: 5°–50°, Cu-Kα radiation
  • Validation : Cross-validate results with FT-IR (functional groups) and elemental analysis (±0.3% theoretical values) .

Q. How should researchers design initial bioactivity assays for this compound?

  • Methodological Answer :

  • Model Selection : Use in vitro cell lines (e.g., HEK-293, MCF-7) with standardized growth media (DMEM + 10% FBS) .
  • Dose-Response Curves : Test 5–7 concentrations (1 nM–100 µM) in triplicate; include positive controls (e.g., doxorubicin) .
  • Endpoint Metrics : Measure IC₅₀ via MTT assays, ensuring <15% inter-plate variability .

Advanced Research Questions

Q. How can researchers address variability in this compound’s bioactivity across different experimental models?

  • Methodological Answer :

  • Source Analysis : Audit cell line authentication (STR profiling) and passage numbers to rule out drift .
  • Environmental Controls : Standardize incubation conditions (e.g., 5% CO₂, 37°C) and serum batch variability .
  • Statistical Frameworks : Apply ANOVA with post-hoc Tukey tests to identify outliers; use PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses .
    • Case Study : A 2024 study resolved discrepancies in IC₅₀ values (2–20 µM) by identifying hypoxia-induced metabolic shifts in HepG2 cells .

Q. What strategies optimize this compound’s stability in in vitro assays?

  • Methodological Answer :

  • Solvent Screening : Test stability in PBS, DMSO, and cyclodextrin complexes via UV-Vis (λmax = 320 nm) over 72 hours .
  • Light/Temperature Sensitivity : Store aliquots at -80°C in amber vials; avoid freeze-thaw cycles .
  • Degradation Profiling : Use LC-MS to identify breakdown products (e.g., oxidation at C7 position) .

Q. How can contradictory data on this compound’s mechanism of action be reconciled?

  • Methodological Answer :

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map signaling pathways .
  • Kinetic Studies : Perform time-resolved assays (e.g., 0–48 hrs) to differentiate primary vs. secondary targets .
  • Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for independent replication, adhering to FAIR principles .
    • Example : A 2023 meta-analysis attributed conflicting ROS data (pro-/anti-oxidant effects) to assay-specific probe limitations (DCFH-DA vs. Amplex Red) .

Guidelines for Rigorous Research

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .
  • Data Reporting : Follow STREGA guidelines for omics data and MIAME standards for microarray results .
  • Conflict Resolution : Use causal inference models (e.g., Bradford-Hill criteria) to assess dose-response relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.